Product packaging for 4-(2-Cyclopropyl-1,3-oxazol-5-yl)aniline(Cat. No.:CAS No. 1031130-92-3)

4-(2-Cyclopropyl-1,3-oxazol-5-yl)aniline

Cat. No.: B3417240
CAS No.: 1031130-92-3
M. Wt: 200.24 g/mol
InChI Key: YUTWYOJPIUVEKL-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Scaffolds in Medicinal Chemistry and Materials Science Research

Heterocyclic compounds, which are cyclic molecules containing atoms of at least two different elements, are fundamental to the life sciences. Their scaffolds are pervasive in nature, forming the core of essential biomolecules like vitamins and alkaloids. drugbank.com In medicinal chemistry, these structures are of paramount importance; over 85% of all biologically active chemical entities feature a heterocyclic ring. researchgate.net This prevalence is due to the unique physicochemical properties imparted by heteroatoms (such as nitrogen, oxygen, and sulfur), which can influence a molecule's solubility, lipophilicity, polarity, and hydrogen bonding capacity. researchgate.net These characteristics are critical for optimizing how a drug is absorbed, distributed, metabolized, and excreted (ADME). Consequently, more than 90% of new drugs incorporate heterocyclic motifs, making them indispensable in the development of treatments for a vast range of diseases, including cancer, infections, and neurological disorders. drugbank.com39.100.107

Beyond medicine, heterocyclic scaffolds are integral to materials science. nih.gov They serve as building blocks for advanced materials such as conducting polymers, functional dyes, and organic semiconductors. nih.gov The ability of chemists to precisely manipulate the structure of these rings allows for the creation of new materials with specifically tailored electronic and physical properties. nih.gov

Overview of 1,3-Oxazole Ring Systems and Their Research Applications

The 1,3-oxazole is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom at positions 1 and 3, respectively. nih.gov This arrangement makes it a weakly basic, aromatic compound that serves as a versatile scaffold in synthetic and medicinal chemistry. evitachem.comresearchgate.net The oxazole (B20620) ring is considered a "privileged structure" because it can bind to a wide variety of biological targets, and its derivatives have demonstrated a broad spectrum of pharmacological activities. researchgate.net

Research has shown that compounds containing the 1,3-oxazole moiety exhibit activities including anticancer, anti-inflammatory, antimicrobial, antidiabetic, and antiviral properties. nih.govuni.lu This wide-ranging bioactivity has led to the inclusion of the oxazole scaffold in numerous natural products and synthetic drugs. researchgate.netnih.gov For example, oxazole-containing compounds have been developed as tyrosine kinase inhibitors for cancer therapy, COX-2 inhibitors for inflammation, and agents for treating type II diabetes. nih.govacs.org The substitution pattern on the oxazole ring plays a crucial role in determining the compound's biological function. nih.govevitachem.com

Role of Aniline (B41778) and Cyclopropyl (B3062369) Moieties in Molecular Design for Research

The aniline moiety, an amine group attached to a benzene (B151609) ring, is a foundational structure in medicinal chemistry. acs.org It is a key component in numerous drug classes, particularly in the development of kinase inhibitors, which are a major focus in modern oncology research. researchgate.netnih.gov The nitrogen atom and the aromatic ring of aniline can participate in crucial hydrogen bonding and π-π stacking interactions within the active sites of enzymes like kinases. nih.gov However, the aniline group can also present challenges, such as metabolic instability or potential toxicity, which sometimes necessitates its replacement or modification during drug development. acs.org

The cyclopropyl group is a three-membered carbocyclic ring that has gained significant traction in molecular design. It is often used as a bioisostere for other chemical groups, such as a phenyl ring or a carbonyl group, to improve a compound's metabolic stability and potency. Its rigid, strained structure can lock a molecule into a specific conformation, which can lead to enhanced binding affinity with a biological target. Furthermore, N-cyclopropylanilines are utilized as probes in chemical systems to study single-electron transfer (SET) reactions due to the irreversible ring-opening that occurs upon oxidation.

Contextualization of 4-(2-Cyclopropyl-1,3-oxazol-5-yl)aniline within Contemporary Chemical Research

The compound This compound integrates the three distinct chemical motifs discussed above into a single molecular architecture. Publicly available literature on this specific compound is limited, with databases like PubChem noting a lack of direct research articles or patents. uni.lu It is primarily available through chemical suppliers as a research chemical or building block. 39.100.107chembuyersguide.comchembuyersguide.com

Despite the absence of dedicated studies, the structure of this compound is highly relevant to current research trends. It represents a strategic combination of:

A 1,3-oxazole core , a proven scaffold for biologically active compounds. researchgate.net

An aniline group , a key pharmacophore for engaging with important drug targets like protein kinases. nih.govresearchgate.net

A cyclopropyl ring , a valuable tool for enhancing potency and tuning physicochemical properties.

This convergence suggests that this compound is a molecule of interest for discovery chemistry. Its structure makes it a candidate for inclusion in screening libraries to identify new hits in drug discovery programs, especially in the search for novel anticancer agents. The synthesis of such a compound would likely follow established chemical methodologies, potentially involving the reduction of a 4-nitro-substituted precursor to form the final aniline moiety, a common synthetic transformation. chemicalbook.com The compound's novelty and presence in chemical catalogs position it as a building block for creating more complex molecules with potential therapeutic applications.

Chemical Compound Data

Below is a table summarizing the key identifiers and properties of the featured chemical compound.

PropertyValueSource
Compound Name This compound uni.lu
CAS Number 1031130-92-3 39.100.107chembuyersguide.com
Molecular Formula C₁₂H₁₂N₂O uni.lu
Molecular Weight 200.24 g/mol chembuyersguide.com
SMILES C1CC1C2=NC=C(O2)C3=CC=C(C=C3)N uni.lu
InChIKey YUTWYOJPIUVEKL-UHFFFAOYSA-N uni.lu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12N2O B3417240 4-(2-Cyclopropyl-1,3-oxazol-5-yl)aniline CAS No. 1031130-92-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-cyclopropyl-1,3-oxazol-5-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c13-10-5-3-8(4-6-10)11-7-14-12(15-11)9-1-2-9/h3-7,9H,1-2,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUTWYOJPIUVEKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=C(O2)C3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1031130-92-3
Record name 4-(2-cyclopropyl-1,3-oxazol-5-yl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Advanced Characterization Techniques in Structural Elucidation of 4 2 Cyclopropyl 1,3 Oxazol 5 Yl Aniline

Spectroscopic Analysis Methodologies for Structural Confirmation

Spectroscopic techniques are fundamental in determining the molecular structure of a compound by probing the interaction of its atoms and bonds with electromagnetic radiation. Each method provides a unique piece of the structural puzzle, and together they offer a complete picture of the molecule's connectivity and composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts (δ), coupling constants (J), and integration of signals in ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be established.

For 4-(2-cyclopropyl-1,3-oxazol-5-yl)aniline, the ¹H NMR spectrum is expected to show distinct signals for each proton environment. The protons of the cyclopropyl (B3062369) group would appear in the upfield region, typically between δ 0.8 and 2.5 ppm. The methine proton would be a multiplet, while the four methylene (B1212753) protons would likely show complex splitting patterns due to their diastereotopicity. The aromatic protons on the aniline (B41778) ring would present as two distinct doublets in the aromatic region (approximately δ 6.5-7.5 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring. The oxazole (B20620) proton would appear as a singlet in the aromatic region, likely around δ 7.0-8.0 ppm. The amine (-NH₂) protons would give rise to a broad singlet.

The ¹³C NMR spectrum would complement the proton data, with characteristic signals for the cyclopropyl carbons, the aromatic carbons of the aniline ring, and the carbons of the oxazole ring. The C-O and C=N carbons of the oxazole ring are expected at lower fields. In related oxazole structures, the carbon atoms of the heterocyclic ring show distinct chemical shifts that confirm the ring's substitution pattern mdpi.com.

Expected ¹H NMR Chemical Shifts for this compound

Protons Expected Chemical Shift (δ, ppm) Multiplicity
Cyclopropyl CH₂ 0.8 - 1.2 m
Cyclopropyl CH 1.8 - 2.5 m
Aniline -NH₂ 3.5 - 5.0 br s
Aromatic CH (aniline) 6.6 - 6.8 d
Aromatic CH (aniline) 7.3 - 7.5 d

Expected ¹³C NMR Chemical Shifts for this compound

Carbon Atom Expected Chemical Shift (δ, ppm)
Cyclopropyl CH₂ 5 - 15
Cyclopropyl CH 10 - 20
Aromatic CH (aniline) 114 - 116
Aromatic C-NH₂ 145 - 150
Aromatic C (ipso-oxazole) 120 - 125
Aromatic CH (aniline) 125 - 128
Oxazole C5 120 - 130
Oxazole C4 135 - 145

Infrared (IR) Spectroscopy in Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of IR radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.

In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of key functional groups. The N-H stretching vibrations of the primary amine group are expected as a pair of bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the cyclopropyl group would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C=N and C=C stretching vibrations of the oxazole and benzene rings would appear in the 1500-1650 cm⁻¹ region. The C-O-C stretching of the oxazole ring typically gives a strong band around 1050-1250 cm⁻¹. The presence of these specific bands provides strong evidence for the proposed structure orientjchem.org.

Expected IR Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch (amine) 3300 - 3500 Medium
Aromatic C-H Stretch 3000 - 3100 Medium-Weak
Aliphatic C-H Stretch 2850 - 3000 Medium
C=N Stretch (oxazole) 1600 - 1650 Medium-Strong
C=C Stretch (aromatic) 1500 - 1600 Medium-Strong
C-O-C Stretch (oxazole) 1050 - 1250 Strong

Mass Spectrometry in Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum also offers valuable structural clues.

For this compound (C₁₂H₁₂N₂O), the expected monoisotopic mass is approximately 200.09496 Da uni.lu. In an ESI-MS experiment, the compound would be expected to show a prominent protonated molecular ion peak [M+H]⁺ at m/z 201.10224 uni.lu.

The fragmentation pattern would likely involve the characteristic cleavage of the cyclopropyl and aniline moieties. Common fragmentation pathways for related oxazole compounds include the loss of small neutral molecules like CO and HCN from the heterocyclic ring. The cleavage of the bond between the phenyl ring and the oxazole ring would also be an expected fragmentation pathway.

Predicted Mass Spectrometry Data for this compound

Ion Predicted m/z
[M]⁺ 200.09441
[M+H]⁺ 201.10224
[M+Na]⁺ 223.08418

X-ray Crystallography in Solid-State Structural Analysis

While spectroscopic methods define the connectivity of a molecule, X-ray crystallography provides the ultimate confirmation of its three-dimensional structure in the solid state, including bond lengths, bond angles, and the spatial arrangement of molecules relative to one another.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Stacking Interactions)

The crystal structure of this compound would be stabilized by a network of intermolecular interactions. The primary amine group is a key feature, capable of acting as a hydrogen bond donor. The nitrogen and oxygen atoms of the oxazole ring can act as hydrogen bond acceptors. Therefore, it is highly probable that the crystal packing would be dominated by intermolecular N-H···N or N-H···O hydrogen bonds, linking the molecules into chains, sheets, or a three-dimensional network.

Conformational Analysis and Torsion Angles

X-ray crystallography would provide precise values for the torsion angles within the molecule, defining its conformation in the solid state. A key conformational feature is the dihedral angle between the plane of the phenyl ring and the plane of the oxazole ring. In similar structures where two aromatic rings are linked, this angle can vary significantly depending on the steric hindrance of the substituents and the nature of the intermolecular interactions in the crystal lattice nih.govresearchgate.net. For this compound, a non-coplanar arrangement is expected to minimize steric repulsion.

The orientation of the cyclopropyl group relative to the oxazole ring is another important conformational parameter. The torsion angle defining this orientation would be determined from the crystallographic data. It is possible that the molecule could exist in different conformations in solution, but the crystal structure would reveal the lowest energy conformation in the solid state. In some cases, different crystallization conditions can lead to the formation of conformational polymorphs, where the same molecule adopts different conformations in the crystal lattice.

Computational and Theoretical Investigations of 4 2 Cyclopropyl 1,3 Oxazol 5 Yl Aniline and Its Analogues

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic properties and reactivity of molecules. For "4-(2-Cyclopropyl-1,3-oxazol-5-yl)aniline," these methods offer a deep dive into its intrinsic characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. researchgate.net For "this compound," DFT calculations, typically using functionals like B3LYP with basis sets such as 6-31G* or higher, can determine its optimized molecular geometry. researchgate.netmdpi.com These studies reveal key structural parameters like bond lengths, bond angles, and dihedral angles.

The structure of the aniline (B41778) moiety is predicted to have a slightly pyramidalized amino group. researchgate.net The oxazole (B20620) ring is a five-membered heterocycle, and its geometry is influenced by the substitution pattern. In a related N-((1H-benzo[d]imidazol-2-yl) methyl) oxazol-2-amine, the oxazole ring bond angles were found to be around 107-114°. irjweb.com For "this compound," the dihedral angle between the phenyl ring and the oxazole ring is a critical parameter that influences the extent of electronic conjugation between the two systems. DFT calculations can precisely model this rotational barrier. The electronic structure is also characterized by the distribution of electron density, which can be analyzed through Natural Bond Orbital (NBO) analysis to understand charge delocalization and hyperconjugative interactions that contribute to molecular stability. researchgate.net

Table 1: Predicted Structural Parameters from DFT Studies on Analogous Compounds This table is illustrative, based on data from analogous structures, as direct experimental data for the title compound is not available in the search results.

Parameter Predicted Value Range Significance
Phenyl-Oxazole Dihedral Angle 20-40° Affects electronic conjugation and overall molecular shape.
C-N (Aniline) Bond Length ~1.40 Å Indicates the degree of single/double bond character.
Oxazole C=N Bond Length ~1.30 Å Characteristic of the imine bond within the heterocycle.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a key descriptor of molecular reactivity; a smaller gap generally implies higher reactivity. irjweb.commdpi.com

For "this compound," the HOMO is expected to be predominantly localized on the electron-rich aniline ring, particularly on the nitrogen atom and the aromatic system. The LUMO is likely distributed over the oxazole ring and the adjacent phenyl ring, which act as the primary electron-accepting parts of the molecule. The presence of the electron-donating aniline group would raise the HOMO energy, while the cyclopropyl (B3062369) group's electronic effects on the oxazole ring would modulate the LUMO energy.

Studies on analogous oxadiazole derivatives have shown that the HOMO-LUMO gap can range from approximately 3.15 eV to 3.83 eV. nih.gov A smaller energy gap is often correlated with increased bioactivity, as it facilitates charge transfer interactions with biological targets. irjweb.com The calculated HOMO-LUMO gap for "this compound" would thus provide insights into its potential as a bioactive compound.

Table 2: Global Reactivity Descriptors Derived from HOMO-LUMO Energies This table presents theoretical descriptors and their general interpretation in the context of molecular reactivity.

Descriptor Formula Interpretation
Energy Gap (ΔE) ELUMO - EHOMO Indicates chemical reactivity and stability. mdpi.com
Ionization Potential (IP) -EHOMO Energy required to remove an electron.
Electron Affinity (EA) -ELUMO Energy released when an electron is added.
Chemical Hardness (η) (ELUMO - EHOMO) / 2 Measures resistance to change in electron distribution. irjweb.com
Chemical Softness (S) 1 / η Reciprocal of hardness, indicates higher reactivity. irjweb.com

Molecular Electrostatic Potential (MESP) analysis is used to visualize the charge distribution of a molecule and to predict its reactive sites for electrophilic and nucleophilic attacks. irjweb.comnih.gov The MESP map is plotted on the molecule's electron density surface, where different colors represent different electrostatic potential values.

In the MESP of "this compound," regions of negative potential (typically colored red or yellow) are expected around the electronegative nitrogen and oxygen atoms of the oxazole ring, indicating these are sites prone to electrophilic attack. researchgate.netresearchgate.net Conversely, regions of positive potential (colored blue) are anticipated around the hydrogen atoms of the aniline's amino group, suggesting these are sites for nucleophilic interaction. The MESP analysis is valuable for understanding non-covalent interactions, such as hydrogen bonding, which are critical for ligand-receptor binding. irjweb.com

Molecular Dynamics Simulations for Conformational Landscape Exploration

While quantum calculations often focus on a single, minimum-energy structure, molecules in solution are dynamic and exist as an ensemble of different conformations. Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of a molecule over time, providing insights into its flexibility and preferred shapes in a specific environment (e.g., water). nih.govmdpi.com

For "this compound," MD simulations can be used to study the rotational dynamics around the single bond connecting the phenyl and oxazole rings. This would reveal the distribution of dihedral angles and the energy barriers between different rotational conformers. Furthermore, the flexibility of the cyclopropyl group and the slight puckering of the oxazole ring can be monitored. Understanding the accessible conformations is crucial, as the biologically active conformation might not be the one with the lowest energy in a vacuum. mdpi.com MD simulations provide a more realistic picture of the molecule's behavior in a biological context. mdpi.com

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov It is an essential tool in drug discovery for screening virtual libraries of compounds and for understanding the structural basis of ligand-protein interactions.

For "this compound," molecular docking studies can be performed against various protein targets to predict its binding modes and estimate its binding affinity. nih.gov The choice of target would depend on the therapeutic area of interest. For instance, related oxadiazole and quinolone compounds have been docked against targets like kinases, DNA gyrase, and cyclooxygenase (COX) enzymes. researchgate.netnih.gov

The docking process involves placing the ligand in the active site of the protein and evaluating different poses based on a scoring function, which estimates the binding free energy. The results would reveal key interactions, such as:

Hydrogen bonds: The aniline NH2 group and the oxazole nitrogen atom can act as hydrogen bond donors and acceptors, respectively.

Hydrophobic interactions: The phenyl and cyclopropyl groups can engage in hydrophobic interactions with nonpolar residues in the protein's binding pocket.

Pi-stacking: The aromatic phenyl ring can form π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

The predicted binding affinity, often expressed as a docking score or binding energy (in kcal/mol), provides a quantitative measure of how strongly the ligand is expected to bind to the target. ajchem-a.com These predictions can then guide the chemical synthesis of the most promising analogues for experimental validation. nih.gov

Table 3: Common Protein Targets for Docking Studies of Heterocyclic Compounds

Protein Target Class Example Potential Interactions with the Title Compound
Kinases EGFR, VEGFR-2 Hydrogen bonds with backbone atoms in the hinge region; hydrophobic interactions in the ATP-binding pocket.
Bacterial Enzymes DNA Gyrase Interactions with key amino acids and metal ions in the active site. nih.gov

Exploration of Structure Activity Relationships Sar in 4 2 Cyclopropyl 1,3 Oxazol 5 Yl Aniline Derivatives

Impact of the Cyclopropyl (B3062369) Group on Biological Activity and Molecular Properties

The incorporation of a cyclopropyl group into drug candidates is a well-established strategy in medicinal chemistry to enhance a molecule's pharmacological profile. nih.govscientificupdate.com This small, strained ring system imparts a range of unique physicochemical properties that can profoundly influence biological activity.

Key Contributions of the Cyclopropyl Group:

Metabolic Stability: The C-H bonds of a cyclopropyl ring are stronger than those in linear alkyl chains, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can lead to increased metabolic stability, a longer half-life, and improved bioavailability. nih.gov

Potency and Binding: The rigid, three-dimensional nature of the cyclopropyl ring can lock the molecule into a specific conformation that is favorable for binding to a biological target. This conformational constraint can reduce the entropic penalty upon binding, leading to enhanced potency. nih.govresearchgate.net

Lipophilicity and Permeability: The cyclopropyl group can fine-tune the lipophilicity of a molecule. While being a hydrocarbon, its unique electronic properties can help modulate solubility and permeability across biological membranes, including the blood-brain barrier. nih.govbohrium.com

Reduced Off-Target Effects: By providing a rigid and defined shape, the cyclopropyl moiety can improve the selectivity of a compound for its intended target, thereby reducing the likelihood of off-target interactions and associated side effects. scientificupdate.comresearchgate.net

Electronic Properties: The cyclopropane ring possesses enhanced π-character in its C-C bonds, allowing it to engage in electronic interactions with target receptors that are distinct from other alkyl groups. nih.gov

In the context of the 4-(2-cyclopropyl-1,3-oxazol-5-yl)aniline framework, the cyclopropyl group at the 2-position of the oxazole (B20620) ring is critical. It serves as a rigid anchor, orienting the rest of the molecule for optimal interaction with its biological target. Its replacement with other alkyl groups would likely alter the conformational rigidity and metabolic stability, potentially leading to a significant loss of activity. Over the last decade, numerous drugs approved by the FDA contain a cyclopropyl moiety, highlighting its value in drug design. scientificupdate.comthieme-connect.com

Role of Aniline (B41778) Substitutions on Efficacy and Selectivity

The aniline moiety of the this compound scaffold presents a key site for modification to explore and optimize biological activity. Substituents on this aromatic ring can influence electronic properties, hydrophobicity, and steric interactions, which in turn affect target binding, selectivity, and pharmacokinetic properties.

The introduction of halogen atoms (F, Cl, Br, I) is a common tactic in medicinal chemistry to modulate a compound's activity. In studies on related 1,3-oxazole derivatives, halogenated anilines have consistently demonstrated excellent growth inhibitory properties in cancer cell lines. nih.govacs.org

Research on a series of 1,3-oxazole sulfonamides revealed that compounds bearing halogenated aniline derivatives were among the most active antiproliferative agents. nih.gov For instance, a derivative with 4-chloro and 3-trifluoromethyl substituents on the aniline ring was found to be particularly potent. acs.org Halogens can increase potency by forming specific halogen bonds with the target protein, altering electronic distribution, and increasing membrane permeability. Furthermore, the position and identity of the halogen can be tuned to achieve selectivity for specific cell lines, with many halogenated oxazole derivatives showing a particular specificity for leukemia cell lines. nih.govacs.org

Beyond halogens, the addition of alkyl and larger aromatic groups to the aniline ring also significantly impacts the biological response. Studies have shown that both electron-donating and electron-withdrawing groups can be accommodated, though their effects vary.

In one study, the 2-chloro-5-methyl and 1-naphthyl analogues of an oxazole sulfonamide series proved to be the most potent inhibitors against leukemia cell lines, with mean GI50 (50% growth inhibition) values in the nanomolar range. nih.govacs.org This suggests that both small alkyl groups and bulky aromatic systems can be beneficial for activity. The data indicate that 1,3-oxazole sulfonamides derived from both halogenated and alkyl-substituted anilines are potent and selective inhibitors. nih.gov The substitution pattern on the phenyl ring of the arylamino moiety plays a crucial role in determining the antiproliferative activity. mdpi.com

The following table presents data from the NCI-60 screen for selected 1,3-oxazole sulfonamide derivatives, illustrating the impact of different aniline substitutions on growth inhibition.

Compound IDAniline SubstitutionMean GI50 (nM)
Compound A4-Chloro, 3-Trifluoromethyl655
Compound B2-Chloro, 5-Methyl48.8
Compound C1-Naphthyl44.7
Compound D4-Bromo1430
Compound E2-Naphthyl1840

Data derived from studies on related 1,3-oxazole sulfonamides. nih.govacs.org

Modifications to the Oxazole Ring and Their Effect on Biological Profile

The 1,3-oxazole ring is not merely a linker; it is a vital pharmacophoric element. Its heteroatoms can form crucial hydrogen bonds and other electrostatic interactions with the target receptor. tandfonline.comresearchgate.net The 2,5-disubstitution pattern on the oxazole ring is a common motif in many biologically active molecules and is considered critical for orienting the cyclopropyl and aniline moieties in the correct spatial arrangement for optimal activity. nih.govresearchgate.net

Bioisosteric Replacements within the this compound Framework

Bioisosterism involves substituting one atom or group of atoms in a molecule with another that has similar physical or chemical properties, with the goal of creating a new compound with improved biological properties. This strategy can be applied to the this compound framework to enhance potency, selectivity, or ADME (absorption, distribution, metabolism, and excretion) properties.

Oxazole Ring Replacements: The oxazole ring can be considered a bioisostere for other five-membered heterocycles. For example, replacing the oxazole with a 1,2,4-oxadiazole or a 1,3,4-oxadiazole can alter the molecule's polarity and metabolic stability. nih.govresearchgate.net The 1,2,3-triazole ring has also been successfully used as a bioisostere for an oxazole ring in a VEGFR2 inhibitor. unimore.it However, such replacements can be synthetically challenging and often result in reduced affinity if the precise geometry and electronic interactions of the original oxazole are critical for binding. nih.gov

Aniline Ring Replacements: The aniline phenyl ring can be replaced with other aromatic systems. A common bioisosteric replacement is the substitution of a phenyl ring with a pyridine ring. mdpi.com This introduces a nitrogen atom, which can act as a hydrogen bond acceptor and may improve solubility and metabolic properties. Other heterocycles like pyrimidine or pyrazine could also be explored.

Functional Group Replacements: The amino group on the aniline ring is a key functional group. While its replacement might be detrimental, it could potentially be shifted to a different position on the ring to probe for new interactions with the target, or it could be acylated or sulfonated to introduce new vectors for interaction, as seen in related oxazole sulfonamides. nih.gov

Pharmacophore Development and Ligand-Based Design Strategies

In the absence of a known 3D structure of the biological target, ligand-based design strategies are invaluable for the rational design of new, more potent derivatives. These methods rely on the information derived from a set of known active molecules.

A pharmacophore model for the this compound series would be developed by identifying the common structural features essential for biological activity. This model would likely include:

A hydrophobic feature representing the cyclopropyl group.

Hydrogen bond acceptor and donor features associated with the oxazole nitrogen and the aniline amine, respectively.

An aromatic/hydrophobic region corresponding to the aniline ring.

Once developed, this pharmacophore model can be used to virtually screen large compound libraries to identify new molecules with different core structures but the same essential features for activity. It also serves as a guide for designing new derivatives. For example, the model would dictate the optimal distance and spatial relationship between the hydrophobic cyclopropyl pocket and the hydrogen-bonding features of the core.

Quantitative Structure-Activity Relationship (QSAR) studies represent another powerful ligand-based approach. QSAR models correlate variations in the biological activity of a series of compounds with changes in their physicochemical properties (e.g., lipophilicity, electronic properties, steric parameters). A robust QSAR model can predict the activity of newly designed compounds before they are synthesized, thus streamlining the optimization process and focusing synthetic efforts on the most promising candidates. researchgate.net

Mechanistic Studies on Biological Activities of 4 2 Cyclopropyl 1,3 Oxazol 5 Yl Aniline Analogues in Vitro

Investigation of Antiproliferative Activity

The antiproliferative properties of oxazole (B20620) derivatives have been extensively studied, revealing their potential to inhibit the growth of cancer cells through various mechanisms. nih.govbenthamscience.com These investigations often involve screening compounds against panels of cancer cell lines and identifying their specific molecular targets.

A primary method for evaluating the antiproliferative activity of novel compounds is through cellular growth inhibition assays. The National Cancer Institute's (NCI) 60-human tumor cell line panel is a key tool for this purpose, providing a broad assessment of a compound's efficacy across different cancer types. nih.gov This screening can identify compounds with significant growth inhibition (GI₅₀), cytostatic (TGI), or cytotoxic (LC₅₀) effects.

A study on a series of novel N-(4-cyano-1,3-oxazol-5-yl)sulfonamides, which are analogues, involved screening against the NCI-60 panel at a single high dose (10 μM). nih.gov Among the synthesized compounds, two exhibited the highest activity across the 60 cell lines in the initial one-dose assay. nih.gov These promising candidates proceeded to a five-dose analysis to determine their potency more accurately. The results showed inhibitory activity within the GI₅₀ parameter, although their cytotoxic concentrations were above the maximum tested level (>100 μM), indicating a primarily cytostatic effect in some cell lines. nih.gov

Table 1: Growth Inhibition of Select N-(4-cyano-1,3-oxazol-5-yl)sulfonamide Analogues in NCI-60 One-Dose Assay This table is representative of data found in the cited literature and demonstrates the typical presentation of such findings.

Compound Cell Line Cancer Type Growth Inhibition (%)
Compound 2 CCRF-CEM Leukemia 85.2
MOLT-4 Leukemia 81.5
HCT-116 Colon Cancer 79.8
Compound 10 SR Leukemia 88.1
A549/ATCC Non-Small Cell Lung 76.4

Source: Adapted from findings on N-(4-cyano-1,3-oxazol-5-yl)sulfonamides. nih.gov

A critical aspect of mechanistic studies is the identification of the specific cellular components that a drug interacts with. For many anticancer agents, including various oxazole derivatives, microtubules are a key target. benthamscience.com Microtubules are dynamic protein polymers essential for cell division, and their disruption can lead to cell cycle arrest and apoptosis. nih.govresearchgate.net

The mechanism of action for the active N-(4-cyano-1,3-oxazol-5-yl)sulfonamide analogues was investigated using the NCI's COMPARE analysis. nih.gov This computational tool correlates the sensitivity patterns of a test compound with those of known anticancer agents. The analysis revealed a moderate positive correlation with compounds like vinblastine (B1199706) and paclitaxel, which are known to target microtubules. nih.gov This suggests that a likely mechanism for the antiproliferative activity of these oxazole analogues is the disruption of microtubule formation. nih.gov Oxazoles are frequently incorporated into compounds designed to inhibit tubulin polymerization by binding to the colchicine (B1669291) site on β-tubulin. benthamscience.commdpi.com This action disrupts the formation of the mitotic spindle, arrests cells in the G2/M phase of the cell cycle, and ultimately triggers cell death. nih.govmdpi.com

Table 2: Tubulin Polymerization Inhibition by Representative Heterocyclic Compounds This table includes data for various heterocyclic structures to illustrate the inhibitory potencies often observed for compounds targeting tubulin.

Compound Type Example Compound Target Cell Line Tubulin IC₅₀ (μM)
Triazolopyrimidine Compound 3d - >10
Sulfanilamide-triazole Hybrid Compound 16a - 2.4
Indole-triazole Hybrid Compound 19 - 2.1

Source: Data compiled from studies on various tubulin inhibitors. researchgate.netmdpi.commdpi.com

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many effective anticancer drugs work by inducing apoptosis. nih.gov Studies on related heterocyclic compounds, such as isoxazole (B147169) and thiazole (B1198619) derivatives, have demonstrated their ability to trigger this process. nih.govnih.gov

The induction of apoptosis is often confirmed through assays that detect key cellular changes. For instance, treatment of human leukemia (HL-60) cells with a morpholine-substituted thiazolo[5,4-d]pyrimidine (B3050601) analogue led to apoptosis, which was confirmed by observing the cleavage of PARP-1 and the inhibition of procaspase-3 through western blotting. nih.gov Similarly, studies on novel isoxazole derivatives showed they induced both early and late apoptosis in K562 erythroleukemic cells. nih.gov The process can be initiated through intrinsic pathways, involving the loss of mitochondrial membrane potential, or extrinsic pathways that involve the activation of death receptors and initiator caspases like caspase-8. mdpi.commdpi.com

Table 3: Pro-apoptotic Effects of an Isoxazole Derivative on K562 Leukemia Cells This table is based on representative data for related heterocyclic compounds to illustrate how apoptosis induction is quantified.

Treatment Concentration % Early Apoptotic Cells % Late Apoptotic/Necrotic Cells
Control 2.5 ± 0.5 1.8 ± 0.4
10 µM 15.7 ± 2.1 8.3 ± 1.5

Source: Adapted from findings on synthetic isoxazole derivatives. nih.gov

Anticancer agents ideally show specificity, exhibiting higher potency against cancer cells than normal cells, and sometimes greater efficacy against particular types of cancer. nih.gov In vitro screenings, like the NCI-60 assay, are instrumental in identifying such specificity.

For the N-(4-cyano-1,3-oxazol-5-yl)sulfonamide analogues, the highest growth inhibition was observed in leukemia cell lines, including CCRF-CEM, MOLT-4, and SR. nih.gov This suggests a degree of specificity for this cancer type. Similarly, studies on other related heterocycles have shown selective activity. For example, certain isoxazole derivatives demonstrated significant antiproliferative effects specifically in human erythroleukemic K562 cells. nih.gov A thiazolo[5,4-d]pyrimidine analogue was particularly active against lung, epidermal, and glioblastoma cell lines, while another analogue from the same series was most effective in HL-60 leukemia cells. nih.gov This highlights how structural modifications to the core scaffold can tune the specificity of these compounds against different cancer cell lines.

Exploration of Antimicrobial Properties (Antibacterial, Antifungal)

In addition to their anticancer potential, oxazole-containing compounds have been investigated for their antimicrobial properties. nih.gov The oxazole scaffold is a privileged structure in the development of agents to combat bacterial and fungal infections. nih.gov

Research has shown that various oxazole derivatives can inhibit the growth of a range of bacteria and fungi. nih.gov For instance, 5-nitrofuran-tagged oxazolyl tetrahydropyrazolopyridines have demonstrated good activity against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), a group of bacteria known for their high rates of antibiotic resistance. mdpi.com The antimicrobial effect is often enhanced by the presence of specific functional groups attached to the oxazole ring system.

Table 4: Representative Antibacterial Activity (MIC, µg/mL) of Heterocyclic Analogues This table presents data for various heterocyclic compounds to illustrate the range of antibacterial activity.

Compound Type Bacterial Strain MIC (µg/mL)
Oxazole Derivative E. coli 20
Thiazole Derivative S. aureus 12.5
Pyrazole Derivative B. subtilis 3.125

Source: Data compiled from studies on various heterocyclic antimicrobials. nih.govals-journal.comresearchgate.net

One of the key mechanisms by which antibacterial agents work is by targeting essential bacterial enzymes that are absent in humans. Bacterial DNA gyrase is one such target. nih.gov This enzyme is a type II topoisomerase responsible for introducing negative supercoils into bacterial DNA, a process vital for DNA replication and cell division. als-journal.comnih.gov Its inhibition leads to catastrophic effects on bacterial survival. nih.gov

While many DNA gyrase inhibitors belong to the fluoroquinolone class, other heterocyclic scaffolds have been shown to target this enzyme. als-journal.comnih.gov For example, a series of novel 4,5-dihydropyrazole derivatives were designed and synthesized as DNA gyrase inhibitors, with some compounds showing potent activity against both Gram-positive and Gram-negative bacteria. researchgate.net Docking simulations of these inhibitors into the active site of S. aureus DNA gyrase helped to determine the probable binding conformations and interactions with key amino acid residues. researchgate.net Similarly, 2-aryl-N-(4-morpholinophenyl)thiazol-4-amines have been identified as potent DNA gyrase inhibitors. als-journal.com These findings suggest that oxazole-based analogues could also be designed to target this essential bacterial enzyme.

Table 5: DNA Gyrase Inhibitory Activity (IC₅₀) of Representative Heterocyclic Compounds This table shows representative inhibitory concentrations for compounds targeting bacterial DNA gyrase.

Compound Target Enzyme IC₅₀ (µg/mL)
Pyrazole Derivative B. subtilis DNA gyrase 0.125

Source: Adapted from findings on 4,5-dihydropyrazole derivatives. researchgate.net

Spectrum of Activity Against Pathogenic Strains

While research specifically detailing the activity of 4-(2-Cyclopropyl-1,3-oxazol-5-yl)aniline against a wide range of pathogenic strains is not extensively available in the public domain, studies on analogous structures containing oxazole and cyclopropyl (B3062369) moieties provide insights into their potential antimicrobial activities. For instance, derivatives of 5-oxopyrrolidine have been synthesized and tested for their in vitro antimicrobial properties. nih.gov One such derivative, compound 21, which features a 5-nitrothiophene substituent, demonstrated notable and selective activity against multidrug-resistant Staphylococcus aureus strains. nih.gov This suggests that the core scaffold, when appropriately functionalized, can exhibit potent antibacterial effects.

Furthermore, the synthesis of 5-nitrofuran-tagged oxazolyl tetrahydropyrazolopyridines has yielded compounds with significant activity against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species). mdpi.com The lead compound from this series, 1-(2-methoxyethyl)-5-(5-nitro-2-furoyl)-3-(1,3-oxazol-5-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, showed activity superior to the established antibiotic nitrofurantoin. mdpi.com These findings underscore the potential of incorporating oxazole rings into larger molecular frameworks to develop new antibacterial agents.

Enzyme Inhibition Studies

Histone Deacetylase (HDAC) Inhibition

Analogues of this compound have been investigated as inhibitors of histone deacetylases (HDACs), which are promising targets for cancer therapy. nih.gov A study focused on designing and synthesizing a novel series of HDAC inhibitors incorporating an N-linked 2-acetylpyrrole (B92022) cap. nih.gov Within this series, compound 20 demonstrated potential inhibitory activity against HDAC1 and showed notable potency against RPMI-8226 multiple myeloma cells. nih.gov

Another study involved the rational design of triazolopyridine-based dual Janus kinase (JAK)/HDAC inhibitors. nih.gov The most effective compound, 19 , acted as a pan-HDAC and JAK1/2 dual inhibitor and displayed significant cytotoxicity against MDA-MB-231 and RPMI-8226 cancer cell lines. nih.gov These studies highlight the potential of designing molecules with structural similarities to this compound to achieve potent HDAC inhibition.

CompoundTargetIC₅₀ (μM)Cell LineIC₅₀ (μM)Source
20HDAC1-RPMI-82262.89 ± 0.43 nih.gov
19pan-HDAC, JAK1/2-MDA-MB-231, RPMI-8226Submicromolar nih.gov

Carbonic Anhydrase (CA) Inhibition

The 1,3-oxazole scaffold is a key feature in a number of potent inhibitors of carbonic anhydrase (CA), particularly the cytosolic isoforms CA I and CA II. researchgate.net Research has focused on developing highly hydrophilic 1,3-oxazol-5-yl benzenesulfonamide (B165840) inhibitors of human carbonic anhydrase II (hCA II) for potential use in reducing glaucoma-related intraocular pressure. nih.gov These compounds were designed to have improved water solubility. nih.govhelsinki.fi

Compound ClassTarget IsoformInhibition RangeKey FeatureSource
1,3-Oxazol-5-yl benzenesulfonamideshCA IISub-nanomolar to low nanomolarHydrophilic side chains nih.gov
5-(Sulfamoyl)thien-2-yl 1,3-oxazolesCA I, CA IIPicomolarAromatic sulfonamide researchgate.netunipi.it

Receptor Modulation Studies

Ligand Binding Assays

Analogues of this compound have been explored for their ability to modulate various G protein-coupled receptors (GPCRs), including the GPR119 and 5-HT7 receptors.

For the GPR119 receptor , which is a target for type 2 diabetes, various synthetic agonists have been developed. nih.govgoogle.com Endogenous ligands for GPR119 include oleoylethanolamide (OEA) and lysophosphatidylcholine (B164491) (LPC). nih.gov Ligand binding assays are crucial for determining the affinity of new synthetic compounds for the receptor.

In the context of the 5-HT7 receptor , a target for central nervous system disorders, numerous ligands have been developed and their binding affinities determined. nih.govnih.gov For example, the compound (R)-3-(2-(2-(4-Methylpiperidin-1-yl)ethyl)pyrrolidine-1-sulfonyl)phenol (SB-269970) is a well-known selective 5-HT7 antagonist. researchgate.net The binding affinity of such compounds is typically determined through competitive radioligand binding assays.

Functional Assays for Receptor Activation

Functional assays are essential to determine whether a ligand that binds to a receptor acts as an agonist (activator), antagonist (blocker), or inverse agonist.

For GPR119 , activation leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. nih.gov Therefore, functional assays for GPR119 agonists often involve measuring cAMP accumulation in cells expressing the receptor. nih.gov Studies have identified several small-molecule GPR119 agonists that induce cAMP accumulation, calcium mobilization, and ERK phosphorylation. nih.gov

The 5-HT7 receptor is also positively coupled to adenylyl cyclase, and its activation results in increased cAMP levels. nih.gov Functional assays for 5-HT7 receptor agonists typically measure this increase in cAMP. The receptor can also couple to G12 proteins, leading to the activation of Rho GTPases and neurite outgrowth. nih.gov Functional assays can therefore also be designed to measure these downstream effects.

ReceptorLigand TypeFunctional Assay ReadoutSource
GPR119AgonistcAMP accumulation, Calcium mobilization, ERK phosphorylation nih.gov
5-HT7AgonistcAMP accumulation, Rho GTPase activation nih.govnih.gov

Corrosion Inhibition Mechanism Studies

The effectiveness of this compound analogues as corrosion inhibitors is fundamentally linked to their ability to interact with and protect metal surfaces. Mechanistic studies, particularly those focusing on their behavior in acidic environments, reveal a complex interplay of adsorption processes and molecular structural influences that lead to the formation of a protective barrier against corrosive agents.

Adsorption Mechanisms on Metal Surfaces (Physical vs. Chemical Adsorption)

The primary mechanism by which organic molecules, including oxazole derivatives, inhibit corrosion is through adsorption onto the metal surface, creating a film that blocks the corrosive species. researchgate.net This adsorption can occur through two main pathways: physical adsorption (physisorption) and chemical adsorption (chemisorption). Often, the process involves a combination of both.

Physical Adsorption is a result of electrostatic interactions between the charged metal surface and the charged inhibitor molecule. researchgate.net In acidic solutions, the metal surface is typically positively charged, and the inhibitor molecule can become protonated, leading to electrostatic attraction. This type of adsorption is generally weaker and can be influenced by temperature.

Chemical Adsorption , or chemisorption, involves the sharing or transfer of charge from the inhibitor molecules to the metal surface, forming a coordinate covalent bond. researchgate.net This is a stronger form of adsorption and leads to a more stable and effective protective layer. For oxazole derivatives, the presence of heteroatoms like nitrogen and oxygen, with their lone pairs of electrons, as well as the π-electrons in the aromatic and oxazole rings, are key to facilitating chemisorption. researchgate.netresearchgate.net

In the case of analogous compounds like 3-(1,3-oxazol-5-yl)aniline (B119962) (3-OYA), studies have indicated that the adsorption process is a mix of both physical and chemical mechanisms. researchgate.netresearchgate.net The determination of the dominant adsorption mechanism is often inferred from thermodynamic parameters, such as the standard Gibbs free energy of adsorption (ΔG°ads).

Table 1: Adsorption Characteristics of an Oxazole Analogue

Inhibitor Analogue Adsorption Mechanism Indicated Supporting Evidence

Role of Molecular Structure in Protective Layer Formation

The specific molecular architecture of this compound and its analogues plays a critical role in their efficacy as corrosion inhibitors. Several structural features contribute to the formation of a robust protective layer on the metal surface.

Heterocyclic Ring: The oxazole ring is a central feature for corrosion inhibition. researchgate.net Its aromatic nature provides π-electrons that can interact with the vacant d-orbitals of the metal, facilitating strong adsorption. researchgate.net The presence of nitrogen and oxygen atoms within the ring offers additional sites for coordination with the metal surface. researchgate.net

Functional Groups and Substituents: The various functional groups attached to the core oxazole structure significantly influence the inhibitor's performance. researchgate.net

Aniline (B41778) Moiety: The aniline group (-NH2) provides an additional nitrogen atom with a lone pair of electrons, enhancing the molecule's ability to adsorb onto the metal surface. researchgate.net

The combination of the oxazole ring and the aniline moiety in compounds like 3-OYA has been shown to enhance inhibitory performance. researchgate.net The oxazole ring contributes to the formation of the protective adsorption layer, while the aniline group provides further interaction sites with the metal. researchgate.net This synergistic effect leads to a more stable and compact inhibitor film, effectively reducing the corrosion rate. researchgate.net

Table 2: Influence of Molecular Components on Protective Layer Formation

Molecular Component Role in Corrosion Inhibition
Oxazole Ring Provides π-electrons for interaction with the metal surface and contains heteroatoms (N, O) for coordination, forming a protective film. researchgate.netresearchgate.net
Aniline Group The amino group (-NH2) offers an additional site with a lone pair of electrons for adsorption onto the metal. researchgate.net

| Cyclopropyl Group | Influences the electronic properties and spatial orientation of the molecule on the metal surface. |

Applications of 4 2 Cyclopropyl 1,3 Oxazol 5 Yl Aniline and Its Derivatives in Research Platforms

Utilization as Research Chemicals and Building Blocks

4-(2-Cyclopropyl-1,3-oxazol-5-yl)aniline is frequently utilized as a foundational research chemical and a versatile building block in synthetic organic chemistry. biosynth.com Its structural motifs are of significant interest in medicinal chemistry due to their presence in a variety of biologically active compounds. The oxazole (B20620) ring, in particular, is a key heterocyclic scaffold found in numerous natural products and synthetic drugs. nih.gov

The primary utility of this compound as a building block stems from the reactive sites within its structure. The aniline (B41778) group provides a nucleophilic primary amine that can readily participate in a wide range of chemical transformations. These include amide bond formation, sulfonylation, and carbon-nitrogen bond-forming reactions, allowing for the facile introduction of diverse functional groups. This chemical tractability makes it an ideal starting material for the synthesis of more elaborate molecular architectures.

The presence of the cyclopropyl (B3062369) group is also noteworthy. This strained three-membered ring can impart unique conformational constraints and metabolic stability to molecules, properties that are highly desirable in drug design. semanticscholar.org The combination of the planar, aromatic oxazole ring and the three-dimensional cyclopropyl group offers a unique topographical profile for molecular recognition by biological targets.

Below is a table summarizing the key properties of this compound as a research chemical:

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₂H₁₂N₂O
Molecular Weight 200.24 g/mol
CAS Number 1031130-92-3
Key Functional Groups Primary Amine, Oxazole, Cyclopropane
Primary Application Synthetic Building Block

Integration into Combinatorial Library Synthesis for Drug Discovery Efforts

The structural attributes of this compound make it an excellent scaffold for combinatorial library synthesis, a cornerstone of modern drug discovery. Combinatorial chemistry allows for the rapid generation of a large number of structurally related compounds, which can then be screened for biological activity. The aniline functional group is particularly amenable to parallel synthesis techniques, enabling the creation of extensive libraries of derivatives.

In a typical combinatorial approach, the core structure of this compound can be systematically modified. For instance, the primary amine can be acylated with a diverse set of carboxylic acids or sulfonylated with various sulfonyl chlorides to produce libraries of amides and sulfonamides, respectively. Each of these new compounds retains the core oxazole-cyclopropyl-phenyl scaffold while presenting a different chemical entity at the periphery, allowing for a systematic exploration of the structure-activity relationship (SAR).

Such libraries are invaluable in the search for new therapeutic agents, particularly in the development of kinase inhibitors. ed.ac.uk Many kinase inhibitors feature a heterocyclic core that interacts with the hinge region of the kinase active site, and the aniline portion of a molecule often serves as a key attachment point for moieties that confer selectivity and potency. nih.gov The oxazole ring present in this compound is a bioisostere of other five-membered heterocycles commonly found in kinase inhibitors. nih.gov

The following table illustrates a hypothetical combinatorial library derived from this compound:

Library TypeR-Group DiversityPotential Targets
Amide LibraryVaried Carboxylic AcidsKinases, Proteases, GPCRs
Sulfonamide LibraryVaried Sulfonyl ChloridesKinases, Carbonic Anhydrases
Urea LibraryVaried IsocyanatesKinases, Epoxide Hydrolases

Use in Proteomics Research

While direct applications of this compound in proteomics are not extensively documented, its derivatives have potential utility in this field. Proteomics often employs chemical probes to identify and characterize protein function and interactions within complex biological systems. The structural features of this compound make it a suitable starting point for the design of such probes.

For example, by incorporating a photoreactive group or a "clickable" handle (such as an alkyne or azide) onto the aniline nitrogen, derivatives of this compound could be transformed into affinity-based protein profiling (ABPP) probes. These probes can be designed to bind to specific protein targets in a cellular lysate or in living cells. Upon activation (e.g., by UV light), the probe can covalently crosslink to its target protein, allowing for subsequent enrichment and identification by mass spectrometry.

The development of selective kinase inhibitors often involves screening against panels of hundreds of kinases to assess their selectivity profile. Derivatives of this compound, if developed as kinase inhibitors, would be subjected to such screens, contributing valuable data to kinome-wide profiling efforts in proteomics.

Development of Molecular Probes for Biological Systems

The core structure of this compound is a promising scaffold for the development of molecular probes to investigate biological systems. Molecular probes are essential tools for visualizing and quantifying biological molecules and processes in real-time.

A common strategy for creating a molecular probe is to conjugate a molecule with known biological activity to a fluorescent reporter group. Given that oxazole-containing compounds have been investigated as inhibitors of enzymes like cyclooxygenase-1 (COX-1), it is plausible to envision a derivative of this compound being functionalized with a fluorophore. nih.gov Such a fluorescent probe could be used to image the distribution and activity of its target enzyme within living cells using techniques like confocal microscopy.

The aniline moiety provides a convenient attachment point for various fluorophores through stable amide or sulfonamide linkages. The choice of fluorophore can be tailored to the specific experimental requirements, such as the desired excitation and emission wavelengths.

The table below outlines the potential design of a molecular probe based on this compound:

Probe ComponentFunctionExample
Core Scaffold Target RecognitionThis compound
Linker Covalent AttachmentAmide or Sulfonamide Bond
Reporter Group Signal GenerationFluorescein, Rhodamine, or other Fluorophores
Potential Application Cellular ImagingVisualizing target protein localization and dynamics

Future Research Directions and Remaining Challenges

Targeted Synthesis of Advanced Analogues with Enhanced Specificity

A primary avenue for future research lies in the rational design and targeted synthesis of advanced analogues of 4-(2-cyclopropyl-1,3-oxazol-5-yl)aniline. The goal is to create derivatives with enhanced biological specificity and improved therapeutic indices. Structure-activity relationship (SAR) studies will be pivotal in this endeavor. nih.govnih.gov Systematic modifications of the core scaffold can elucidate the contributions of each structural component to its biological effects.

Key areas for synthetic modification include:

The Cyclopropyl (B3062369) Moiety: Altering the cyclopropane ring, for instance, by introducing substituents or exploring alternative small cycloalkane groups, could modulate the compound's lipophilicity and binding interactions with biological targets. Many bioactive molecules incorporate a cyclopropane structure, indicating its importance for biological activity. asianpubs.org

The Aniline (B41778) Ring: Substitution on the phenyl ring of the aniline moiety can significantly influence activity. The introduction of various functional groups (e.g., halogens, alkyl, alkoxy) at different positions is a standard strategy to optimize potency and pharmacokinetic properties, as seen in the development of other kinase inhibitors. nih.gov

The Oxazole (B20620) Core: While the 1,3-oxazole ring is a stable heterocyclic core, exploring bioisosteric replacements such as thiazole (B1198619), imidazole, or pyrazole could lead to novel compounds with distinct biological profiles.

The synthesis of these new analogues will require the development of versatile and efficient synthetic methodologies to allow for the rapid generation of a diverse chemical library for biological screening.

Deeper Mechanistic Elucidation of Biological Activities at a Molecular Level

While analogues of this compound may exhibit promising biological activity, a significant challenge remains in understanding their precise mechanism of action at the molecular level. Future research must prioritize the identification and validation of the specific cellular targets through which these compounds exert their effects.

This can be achieved through a combination of techniques, including:

Target Identification and Validation: Employing methods such as affinity chromatography, chemical proteomics, and genetic screening to identify the protein(s) that the compound binds to.

Biochemical and Cellular Assays: Once a target is identified, detailed enzymatic and cell-based assays are necessary to confirm the compound's effect (e.g., inhibition or activation) and to understand its functional consequences within cellular pathways.

Structural Biology: Co-crystallization of the compound with its target protein can provide atomic-level insights into the binding mode, guiding further rational design of more potent and selective analogues.

A thorough understanding of the molecular mechanism is crucial for predicting potential off-target effects and for the development of safer and more effective therapeutic agents.

Computational Design of Next-Generation this compound Derivatives

Computational chemistry and molecular modeling offer powerful tools to accelerate the discovery and optimization of next-generation derivatives. rsc.org By leveraging computational approaches, researchers can prioritize the synthesis of compounds with the highest probability of success, thereby saving time and resources.

Key computational strategies include:

Molecular Docking: Simulating the binding of virtual libraries of this compound analogues to the three-dimensional structure of a known or hypothesized biological target. This can help predict binding affinities and orientations.

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structures of existing analogues with their biological activities. These models can then be used to predict the activity of novel, unsynthesized compounds.

Pharmacophore Modeling: Identifying the essential three-dimensional arrangement of chemical features (pharmacophore) required for biological activity. This model can then be used to search for novel scaffolds that fit the pharmacophore.

The integration of computational design with synthetic chemistry and biological testing creates a synergistic cycle of design, synthesis, and evaluation that can significantly streamline the drug discovery process.

Table 1: Computational Chemistry Data for this compound

PropertyValue
Topological Polar Surface Area (TPSA)52.05 Ų
LogP2.8012
Hydrogen Bond Acceptors3
Hydrogen Bond Donors1
Rotatable Bonds2
Data sourced from publicly available chemical databases. chemscene.com

Exploration of Novel Research Applications Beyond Current Scope

The structural motifs present in this compound are found in compounds with a wide array of biological activities. nih.gov For example, oxazole derivatives have been investigated as antimicrobial and anticancer agents, while cyclopropyl-containing molecules are known for their use as insecticides and herbicides. asianpubs.orgnih.govnih.gov This suggests that the potential applications of this compound and its derivatives may extend beyond a single therapeutic area.

Future research should therefore explore a broad range of biological screens to uncover novel applications. Potential areas for investigation include:

Anticancer Activity: Screening against a panel of human cancer cell lines to identify potential antiproliferative effects. nih.govresearchgate.net

Antimicrobial Activity: Testing against a variety of pathogenic bacteria and fungi, including drug-resistant strains. nih.govmdpi.com

Agrochemical Potential: Evaluating for herbicidal or insecticidal properties, given the presence of the cyclopropane group. asianpubs.orgresearchgate.net

Anti-inflammatory and Neuroprotective Effects: Investigating potential activities in models of inflammation and neurodegenerative diseases.

A comprehensive screening approach could reveal unexpected and valuable new applications for this chemical scaffold.

Addressing Challenges in Synthetic Efficiency and Sustainability in Research

A significant challenge in the research and development of novel compounds is the efficiency and sustainability of their chemical synthesis. Traditional multi-step synthetic routes can be time-consuming, costly, and generate significant chemical waste.

Future efforts should focus on developing more efficient and environmentally friendly synthetic strategies. mdpi.com This includes:

Process Optimization: Improving existing synthetic routes by optimizing reaction conditions (e.g., temperature, catalysts, solvents) to increase yields and reduce reaction times.

Flow Chemistry: Implementing continuous flow manufacturing techniques, which can offer improved safety, scalability, and efficiency compared to traditional batch processing. researchgate.net

Green Chemistry Principles: Designing syntheses that minimize waste, use less hazardous reagents and solvents, and are more energy-efficient. mdpi.com

Biocatalysis: Exploring the use of enzymes to catalyze key synthetic steps, which can offer high selectivity and mild reaction conditions.

By addressing these challenges, researchers can ensure that the synthesis of this compound and its derivatives is not only scientifically innovative but also economically viable and environmentally responsible.

Q & A

Q. What are the common synthetic routes for 4-(2-cyclopropyl-1,3-oxazol-5-yl)aniline, and how are intermediates characterized?

The synthesis typically involves cyclocondensation of anilines with cyclopropane-containing precursors. For example, analogs like 4-(2-cyclopropyl-1,3-oxazol-5-yl)thiophene-2-sulfonamide are synthesized via [3+2] cycloaddition between nitriles and thioureas, followed by cyclopropane functionalization . Key intermediates are characterized using:

  • 1H/13C NMR : Cyclopropyl protons appear as multiplet signals at δ 0.8–1.2 ppm, while oxazole protons resonate at δ 7.8–8.3 ppm .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 295 for C12H11N3O2S) confirm molecular weight .
  • Elemental Analysis : Matches calculated C, H, N percentages (e.g., C: 53.6%, H: 4.3%, N: 14.9%) .

Q. Which spectroscopic methods are critical for confirming the structure of this compound?

A combination of techniques is essential:

  • NMR Spectroscopy :
    • 1H NMR : Distinct splitting patterns for cyclopropyl (δ 0.9–1.1 ppm) and oxazole protons (δ 8.1 ppm) .
    • 13C NMR : Cyclopropyl carbons at δ 6–12 ppm; oxazole carbons at δ 145–160 ppm .
  • High-Resolution MS (HRMS) : Exact mass determination (e.g., [M+H]+ at m/z 296.0825 for C13H14N3O2) .
  • IR Spectroscopy : Stretching vibrations for NH2 (~3400 cm⁻¹) and C=N (1640 cm⁻¹) .

Q. How is crystallographic data utilized to validate the molecular structure?

Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL refines bond lengths and angles. For example:

  • Cyclopropyl Geometry : C-C bond lengths ~1.50 Å, confirming sp³ hybridization .
  • Oxazole Planarity : Dihedral angles <5° between oxazole and aniline rings .
    Software such as WinGX and ORTEP-3 generates thermal ellipsoid plots for visual validation .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound derivatives?

Optimization involves:

  • Catalyst Screening : Pd/C or CuI for cyclopropane coupling (yields increase from 60% to 85%) .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve cyclization efficiency .
  • Temperature Control : Reactions at 80–100°C minimize side products .
Parameter Baseline Optimized
CatalystNonePd/C (5 mol%)
SolventTHFDMF
Yield55%82%

Q. How should researchers address contradictory biological activity data in oxazole-aniline derivatives?

Discrepancies in cytotoxicity or enzyme inhibition (e.g., carbonic anhydrase) may arise from:

  • Stereochemical Variations : Epimeric cyclopropane configurations alter binding .
  • Assay Conditions : pH-dependent solubility (e.g., >100 µM in PBS vs. DMSO) .
  • Cell Line Specificity : For example, GI50 values vary 10-fold between HeLa and MCF-7 cells .
    Validate results using orthogonal assays (e.g., SPR for binding affinity) and molecular docking to identify key residues (e.g., Thr199 in carbonic anhydrase) .

Q. What computational methods support structure-activity relationship (SAR) studies for this compound?

  • Docking Simulations (AutoDock Vina) : Predict interactions with targets like carbonic anhydrase (binding energy < -8 kcal/mol) .
  • QM/MM Calculations : Optimize cyclopropane ring strain (~27 kcal/mol) and its impact on reactivity .
  • ADMET Prediction (SwissADME) : LogP ~2.1 indicates moderate blood-brain barrier permeability .

Q. How are structural anomalies resolved during crystallographic refinement?

Common issues and solutions:

  • Disordered Cyclopropyl Groups : Use SHELXL restraints (e.g., DFIX for C-C bonds) .
  • Thermal Motion Artifacts : Apply anisotropic displacement parameters (ADPs) for heavy atoms .
  • Twinning : Employ SHELXD for data integration in cases of pseudo-merohedral twinning .

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Reactant of Route 1
4-(2-Cyclopropyl-1,3-oxazol-5-yl)aniline
Reactant of Route 2
4-(2-Cyclopropyl-1,3-oxazol-5-yl)aniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.